Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide
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Overview
Description
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzothiazine moiety. The final steps often involve the addition of the carboxamide group and the specific substituents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with biological molecules could make it useful in the treatment of certain diseases.
Industry
In industry, this compound may be used in the development of new materials. Its unique properties could be harnessed to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- Pyrazolobenzothiazines
- Carboxamide derivatives
- Chlorophenyl-substituted compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81761-98-0 |
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Molecular Formula |
C26H30ClN5O3S |
Molecular Weight |
528.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[3-(cyclohexylamino)propyl]-4-methyl-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C26H30ClN5O3S/c1-31-25-23(26(33)29-17-7-16-28-19-8-3-2-4-9-19)30-32(20-14-12-18(27)13-15-20)24(25)21-10-5-6-11-22(21)36(31,34)35/h5-6,10-15,19,28H,2-4,7-9,16-17H2,1H3,(H,29,33) |
InChI Key |
JEJCFAJLDLYJAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCNC4CCCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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